molecular formula C13H28O3 B12704837 2-Glyceryl capryl ether CAS No. 17174-65-1

2-Glyceryl capryl ether

Cat. No.: B12704837
CAS No.: 17174-65-1
M. Wt: 232.36 g/mol
InChI Key: PNEISLXOVRTHDC-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Glyceryl capryl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride (for reduction) and boron trifluoride etherate (for ether cleavage) . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Glyceryl capryl ether involves its interaction with lipid bilayers in cell membranes. It increases the fluidity of the lipid bilayer, enhancing the permeability of the membrane . This property makes it useful as a penetration enhancer in topical formulations. Additionally, it can interact with keratin filaments in corneocytes, further aiding in its skin conditioning effects .

Comparison with Similar Compounds

2-Glyceryl capryl ether can be compared with other alkyl glyceryl ethers, such as:

  • Ethylhexylglycerin
  • Caprylyl glyceryl ether
  • Cetyl glyceryl ether (Chimyl alcohol)
  • Batyl alcohol
  • Glyceryl allyl ether
  • Glyceryl lauryl ether
  • Isodecyl glyceryl ether
  • Isostearyl glyceryl ether
  • Oleyl glyceryl ether

What sets this compound apart is its specific alkyl chain length and degree of unsaturation, which influence its surfactant properties and its effectiveness as a skin conditioning agent .

Properties

CAS No.

17174-65-1

Molecular Formula

C13H28O3

Molecular Weight

232.36 g/mol

IUPAC Name

2-decoxypropane-1,3-diol

InChI

InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-13(11-14)12-15/h13-15H,2-12H2,1H3

InChI Key

PNEISLXOVRTHDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(CO)CO

Origin of Product

United States

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